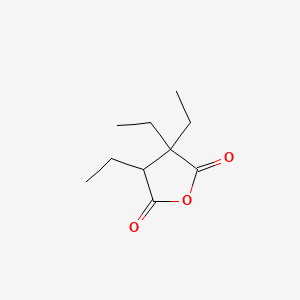
Triethylsuccinic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsuccinic anhydride is an organic compound with the molecular formula C10H16O3. It is a derivative of succinic anhydride, where three ethyl groups are attached to the succinic anhydride core. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethylsuccinic anhydride can be synthesized through the reaction of succinic anhydride with ethylating agents under controlled conditions. One common method involves the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the triethylated product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of maleic anhydride followed by ethylation. This process ensures high yields and purity of the final product, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
Triethylsuccinic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form triethylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Used in Friedel-Crafts acylation reactions to introduce acyl groups into aromatic compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at room temperature.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Acylation: Uses a Lewis acid catalyst like aluminum chloride in an organic solvent.
Major Products Formed
Hydrolysis: Triethylsuccinic acid.
Esterification: Triethylsuccinic esters.
Acylation: Acylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Triethylsuccinic anhydride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of triethylsuccinic anhydride involves its reactivity as an anhydride. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in acylation reactions, it targets aromatic compounds to introduce acyl groups, thereby modifying their chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic anhydride: The parent compound, used in similar reactions but lacks the ethyl groups.
Maleic anhydride: Another related compound, used in the production of alkenylsuccinic anhydrides.
Octenylsuccinic anhydride: Used for hydrophobic modification of polysaccharides.
Uniqueness
Triethylsuccinic anhydride is unique due to the presence of three ethyl groups, which can influence its reactivity and the properties of the products formed
Eigenschaften
CAS-Nummer |
75125-36-9 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
3,3,4-triethyloxolane-2,5-dione |
InChI |
InChI=1S/C10H16O3/c1-4-7-8(11)13-9(12)10(7,5-2)6-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
VKQGABOHCZRGOR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)OC(=O)C1(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


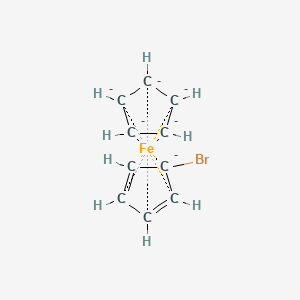
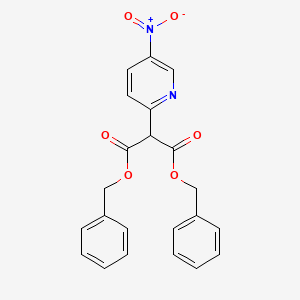
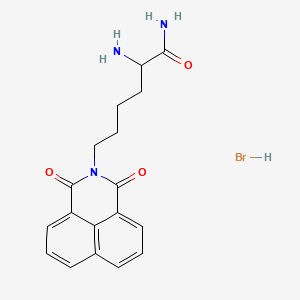

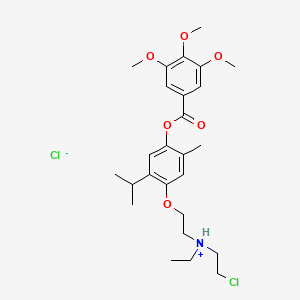
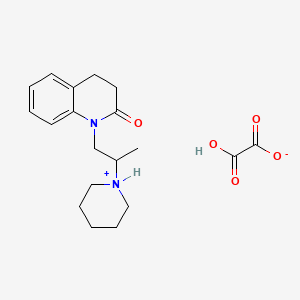

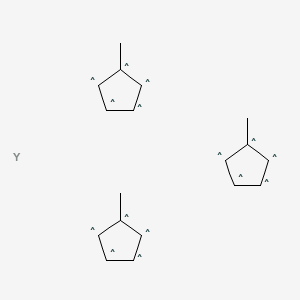
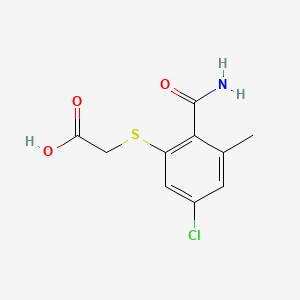

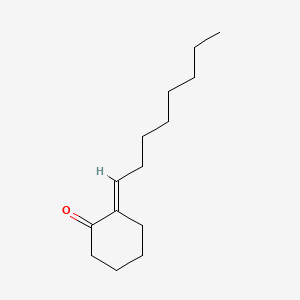
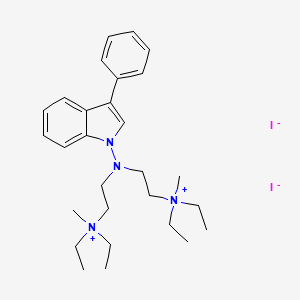
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)

